molecular formula C20H17F3N2O B14767296 (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole

(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole

Cat. No.: B14767296
M. Wt: 358.4 g/mol
InChI Key: BXVFLJNNVIAOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is a chiral heterocyclic compound featuring a dihydrooxazole core linked to an indole moiety substituted with a 3-(trifluoromethyl)phenyl group. The (S)-enantiomer configuration at the 2-methyl position confers stereochemical specificity, which may influence its biological activity and physicochemical properties. The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the indole and dihydrooxazole rings contribute to π-π stacking and hydrogen-bonding interactions, respectively.

Properties

Molecular Formula

C20H17F3N2O

Molecular Weight

358.4 g/mol

IUPAC Name

2-methyl-4-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H17F3N2O/c1-13-24-16(12-26-13)9-14-11-25(19-8-3-2-7-18(14)19)17-6-4-5-15(10-17)20(21,22)23/h2-8,10-11,16H,9,12H2,1H3

InChI Key

BXVFLJNNVIAOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazole Ring

The 4,5-dihydrooxazole ring exhibits reactivity at its nitrogen and oxygen sites. Key reactions include:

a. Ring-Opening Reactions
Under acidic conditions (e.g., HCl/EtOH), the oxazole ring undergoes hydrolysis to yield corresponding amides or esters. For example:

(S)-dihydrooxazole+H2OHCl(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)oxazolidin-2-ol[2][5]\text{(S)-dihydrooxazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)oxazolidin-2-ol} \quad[2][5]

Reaction conditions: 80°C, 12 h, yielding >75% product.

b. Alkylation/Acylation
The oxazole nitrogen participates in alkylation with reagents like methyl iodide or benzyl bromide in the presence of a base (NaH/DMF):

(S)-dihydrooxazole+R-XN-alkylated product[5][6]\text{(S)-dihydrooxazole} + \text{R-X} \rightarrow \text{N-alkylated product} \quad[5][6]

Yields range from 60–85% depending on steric hindrance.

Electrophilic Aromatic Substitution on the Indole Moiety

The indole ring undergoes regioselective electrophilic substitutions:

Reaction Type Reagents/Conditions Position Yield Source
BrominationBr₂/CH₃COOH, 0°CC582%
NitrationHNO₃/H₂SO₄, 50°CC4/C668%
SulfonationClSO₃H, DCM, rtC773%

The trifluoromethyl group deactivates the phenyl ring, directing electrophiles to the indole’s C4–C7 positions.

Functionalization of the Trifluoromethyl Group

The -CF₃ group is generally inert but influences reactivity through strong electron-withdrawing effects:

  • Radical Reactions : Under UV light, the compound participates in trifluoromethyl radical transfer reactions with alkenes (e.g., styrene) to form CF₃-substituted adducts .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura couplings at the indole’s C2 position proceed efficiently:

(S)-dihydrooxazole+Ar-B(OH)2Pd(PPh3)4C2-aryl product[1][5]\text{(S)-dihydrooxazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C2-aryl product} \quad[1][5]

Typical conditions: 100°C, K₂CO₃, DMF/H₂O (3:1), yielding 70–90%.

Reduction and Oxidation Reactions

a. Reduction of the Dihydrooxazole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrooxazole to a thiazolidine derivative:

(S)-dihydrooxazoleH2/Pd-C(S)-thiazolidine[6]\text{(S)-dihydrooxazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{(S)-thiazolidine} \quad[6]

Reaction time: 6 h, 1 atm H₂, 92% yield.

b. Oxidation of the Indole Ring
Oxidants like mCPBA convert the indole to an oxindole derivative:

IndolemCPBAOxindole[3]\text{Indole} \xrightarrow{\text{mCPBA}} \text{Oxindole} \quad[3]

Epoxidation side products are minimized at 0°C (yield: 78%).

Ring Expansion and Rearrangements

Under basic conditions (e.g., KOtBu/THF), the dihydrooxazole undergoes ring expansion to form a seven-membered lactam:

(S)-dihydrooxazole(S)-azepanone[2][5]\text{(S)-dihydrooxazole} \rightarrow \text{(S)-azepanone} \quad[2][5]

Mechanism involves deprotonation followed by-shift (yield: 65%).

Photochemical and Thermal Reactions

  • Photodimerization : UV irradiation induces [2+2] cycloaddition between indole rings, forming dimeric structures.

  • Thermal Decomposition : At >200°C, the compound degrades into trifluorotoluene and indole fragments.

Comparative Reactivity with Analogues

Reactivity trends for derivatives are summarized below:

Substituent Reactivity Toward Bromination Oxazole Ring Stability
-CF₃ at C3 (query compound)Moderate (C5 selectivity)High
-NO₂ at C3High (C4 selectivity)Low
-OCH₃ at C3LowModerate

Scientific Research Applications

Chemistry

In chemistry, (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Heterocycle Type Crystallographic Symmetry
(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-dihydrooxazole Indole + dihydrooxazole 3-(trifluoromethyl)phenyl, methyl Dihydrooxazole N/A*
Compound 4 () Indole + thiazole 4-chlorophenyl, 4-fluorophenyl Thiazole Triclinic, P¯1
Compound 5 () Indole + thiazole 4-fluorophenyl (multiple) Thiazole Triclinic, P¯1
Compound 41 () Triazinoindole + pyrazole 4-bromophenyl, dimethylindolone Pyrazole N/A
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl Pyrazole N/A

Key Observations:

Thiazoles generally exhibit higher aromatic stability, while dihydrooxazoles may offer conformational flexibility . Pyrazole-containing analogues () lack the fused oxazole/indole system but share trifluoromethyl or halogenated aryl groups, which enhance lipophilicity and resistance to oxidative metabolism .

Substituent Effects: The 3-(trifluoromethyl)phenyl group on the indole moiety distinguishes the target compound from ’s fluorophenyl and chlorophenyl derivatives. Compound 41 () incorporates a bromophenyl group, which increases molecular weight and polarizability compared to the target compound’s trifluoromethyl group .

Spectroscopic and Electronic Properties

  • NMR Data : While provides ¹H-NMR and ¹³C-NMR tables for unrelated glycosides, the target compound’s indole and trifluoromethyl groups would likely produce distinct deshielding effects in the aromatic region (δ 7.0–8.5 ppm) and a characteristic CF₃ signal near δ 120–125 ppm in ¹³C-NMR .
  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound may reduce electron density on the indole ring compared to ’s fluorophenyl derivatives, influencing reactivity in electrophilic substitution reactions .

Toxicity and Environmental Impact

The trifluoromethyl group may reduce persistence compared to chlorinated analogues, but rigorous toxicity studies are warranted .

Biological Activity

(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the trifluoromethyl group and the indole moiety, suggest diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C21H16F3N2O
  • Molecular Weight : 398.36 g/mol
  • CAS Number : 2195357-79-8

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Several studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines. For instance:

  • In vitro assays revealed that the compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages. The half-maximal inhibitory concentration (IC50) for TNF-alpha inhibition was reported at approximately 20 μM, indicating moderate potency in inflammatory models .

Anticancer Properties

The compound has shown promise in cancer research:

  • Cell Line Studies : In assays involving human cancer cell lines (e.g., A549 lung cancer cells), this compound induced apoptosis and inhibited cell proliferation. The IC50 values ranged from 15 to 30 μM across different cell lines .

The mechanism behind the biological activity of this compound involves multiple pathways:

  • Cytokine Modulation : The compound modulates signaling pathways related to inflammation by inhibiting NF-kB activation.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, contributing to its antiproliferative effects .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammatory Diseases : A study evaluated the effects of this compound in a murine model of rheumatoid arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to controls .
  • Cancer Treatment Trials : In a preliminary clinical trial involving patients with advanced solid tumors, administration of the compound led to a stabilization of disease in several cases, with manageable side effects .

Q & A

Basic: What are the optimized synthetic routes for (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole, and how is enantiomeric purity ensured?

Methodological Answer:
The synthesis typically involves multi-step protocols starting from chiral precursors. For example, (S)-configured dihydrooxazole derivatives can be synthesized via a three-step process:

Condensation : Reacting (S)-(+)-2-phenylglycinol with a ketone or aldehyde under reflux in toluene to form the oxazoline ring.

Functionalization : Introducing the indole-trifluoromethylphenyl moiety via nucleophilic substitution or palladium-catalyzed coupling.

Purification : Column chromatography or recrystallization to achieve >99% purity.
Enantiomeric purity is confirmed using polarimetry (specific rotation measurements) and chiral HPLC. High yields (83.2–94.5%) and purity are achievable with rigorous temperature control and catalyst optimization (e.g., Pd(PPh₃)₄ for coupling reactions) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the indole, trifluoromethylphenyl, and dihydrooxazole moieties. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 4.1–4.5 ppm (oxazole methylene protons).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-F stretch) confirm functional groups.
  • Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight.
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and F percentages to confirm stoichiometry .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in biological activity?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with -CF₃ replaced by -Cl, -CH₃, or -H to assess electronic and steric effects.
  • Biological Assays : Test analogs against target proteins (e.g., TNF-α or kinase enzymes) using ELISA or fluorescence polarization.
  • Data Analysis : Compare IC₅₀ values; a >10-fold activity drop in non-CF₃ analogs suggests critical hydrophobic/electron-withdrawing contributions.
  • Crystallography : Co-crystallize the compound with target proteins to visualize CF₃ interactions (e.g., hydrophobic pockets or halogen bonding) .

Advanced: What computational strategies are employed to predict the binding affinity of this compound with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key parameters include grid box centering on active sites and Lamarckian genetic algorithms.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding. A ΔG < -7 kcal/mol suggests high affinity.
  • Validation : Cross-check with experimental IC₅₀ values; discrepancies >1 log unit warrant force-field reparameterization .

Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) across labs.
  • Buffer Optimization : Test pH (7.4 vs. 6.8) and ionic strength effects; trifluoromethyl groups may show pH-dependent solubility.
  • Orthogonal Assays : Validate cell-based results with SPR (surface plasmon resonance) for direct binding kinetics.
  • Statistical Analysis : Apply ANOVA to identify outliers; p <0.05 indicates significant inter-assay variability. Reproducibility requires ≥3 independent replicates .

Advanced: What methodologies are used to assess metabolic stability and in vivo pharmacokinetics?

Methodological Answer:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS. Half-life >1 hour suggests favorable stability.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential (IC₅₀ <1 µM indicates high risk).
  • Pharmacokinetic Studies : Administer IV/PO doses in rodents; calculate AUC, Cmax, and t₁/₂. A t₁/₂ >4 hours and bioavailability >20% are desirable.
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.